molecular formula C12H17NO2 B1660731 N-(2-Ethyl-6-methylphenyl)-L-alanine CAS No. 82508-03-0

N-(2-Ethyl-6-methylphenyl)-L-alanine

Cat. No.: B1660731
CAS No.: 82508-03-0
M. Wt: 207.27 g/mol
InChI Key: ACQCQKSFTBFYDO-VIFPVBQESA-N
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Description

N-(2-Ethyl-6-methylphenyl)-L-alanine is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl and methyl group on the phenyl ring, which contributes to its distinct chemical behavior.

Scientific Research Applications

N-(2-Ethyl-6-methylphenyl)-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of herbicides and other agrochemicals

Mechanism of Action

While the exact mechanism of action for “N-(2-Ethyl-6-methylphenyl)-L-alanine” is not clear, studies on similar compounds suggest that they may affect the cell cycle progression . For instance, metolachlor, a commonly used herbicide, has been found to alter cell cycle progression in non-target organisms .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, metolachlor, a commonly used herbicide, is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment when handling these compounds .

Future Directions

Future research could focus on improving the enantioselectivity of enzyme-catalyzed reactions, as demonstrated in a study on the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine . The study proposed a plausible proton-first, outer-sphere mechanism based on density functional theory calculations . This could provide new insights into the regulation of enzyme-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine typically involves the resolution of racemic mixtures using enzymatic methods. One common approach is the use of cross-linked enzyme aggregates (CLEAs) of lipase from Pseudomonas sp., which has shown high enantioselectivity and reusability . The reaction conditions often include the use of organic solvents and specific precipitants to optimize the formation of CLEAs.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic resolution processes. The use of immobilized enzymes, such as lipase B from Candida antarctica, has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethyl-6-methylphenyl)acetamide
  • N-(2-Ethyl-6-methylphenyl)isocyanate
  • N-(2-Ethyl-6-methylphenyl)-1-methoxypropan-2-imine

Uniqueness

N-(2-Ethyl-6-methylphenyl)-L-alanine stands out due to its chiral nature and the specific positioning of the ethyl and methyl groups on the phenyl ring.

Properties

IUPAC Name

(2S)-2-(2-ethyl-6-methylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQCQKSFTBFYDO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N[C@@H](C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509799
Record name Metolachlor CGA 50267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-03-0
Record name Metolachlor CGA 50267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethyl-6-methylphenyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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